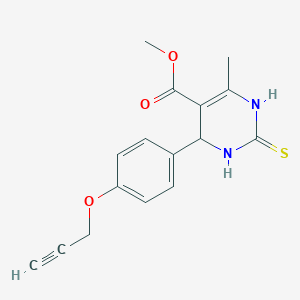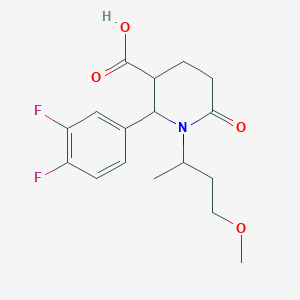![molecular formula C14H21N3O B7572557 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was initially developed as a potential anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in various fields. It was initially developed as an anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.
Mecanismo De Acción
DMXAA induces tumor necrosis by activating the immune system and promoting the production of cytokines. It specifically targets tumor-associated macrophages, which are essential for the growth and survival of tumors. DMXAA binds to the vascular endothelial growth factor (VEGF) receptor 2 on tumor-associated macrophages, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines, in turn, promote the destruction of tumor blood vessels and induce tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to have anti-inflammatory and anti-viral effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) and promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). DMXAA also inhibits the replication of the influenza virus by inducing the production of interferon-alpha (IFN-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize, and the compound can be obtained in good yields. DMXAA has been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer. DMXAA also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of DMXAA. One potential application is in the treatment of viral infections. DMXAA has been shown to inhibit the replication of the influenza virus, and further studies could explore its potential in the treatment of other viral infections. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA has been shown to have anti-inflammatory effects, and further studies could explore its potential in the treatment of other inflammatory diseases. Finally, DMXAA could be studied in combination with other anticancer agents to enhance its efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 4-cyanopyridine with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The resulting intermediate is then treated with 1-chloromethyl-4-methylpiperidine to obtain the final product. The synthesis of DMXAA is relatively simple, and the compound can be obtained in good yields.
Propiedades
IUPAC Name |
[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)11-13-5-3-4-10-17(13)14(18)12-6-8-15-9-7-12/h6-9,13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYPZVAEOPDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)

![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)

![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)